(furan-3-yl)trimethylsilane

描述

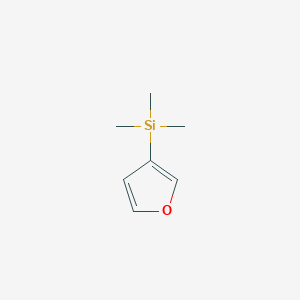

(Furan-3-yl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl (-Si(CH₃)₃) group attached to the 3-position of a furan ring. The furan moiety is an electron-rich aromatic heterocycle, while the silyl group confers steric bulk and modulates electronic properties. This compound is primarily utilized in organic synthesis as a stabilizing group for reactive intermediates, a coupling partner in cross-catalyzed reactions, or a precursor for functionalized heterocycles .

属性

分子式 |

C7H12OSi |

|---|---|

分子量 |

140.25 g/mol |

IUPAC 名称 |

furan-3-yl(trimethyl)silane |

InChI |

InChI=1S/C7H12OSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3 |

InChI 键 |

UKWXFLCAYWYEBH-UHFFFAOYSA-N |

规范 SMILES |

C[Si](C)(C)C1=COC=C1 |

产品来源 |

United States |

准备方法

(furan-3-yl)trimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for larger scale production and higher yields.

化学反应分析

(furan-3-yl)trimethylsilane undergoes various chemical reactions, including electrophilic aromatic substitution, protodesilylation, and radical reactions.

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the trimethylsilyl group can be replaced by other electrophiles.

Protodesilylation: This reaction involves the removal of the trimethylsilyl group, typically using acidic conditions such as aqueous methanol-perchloric acid.

Radical Reactions: This compound can also undergo radical reactions, where the trimethylsilyl group can be involved in radical-based transformations.

Common reagents used in these reactions include trimethylsilyl chloride, methanol, perchloric acid, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

(furan-3-yl)trimethylsilane has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: The compound is used in the preparation of advanced materials, including polymers and other silicon-containing materials.

Biological Studies: While specific biological applications are less common, the compound’s reactivity can be leveraged in the modification of biomolecules for research purposes.

作用机制

The mechanism of action of (furan-3-yl)trimethylsilane in chemical reactions typically involves the activation of the furan ring by the trimethylsilyl group. This activation can facilitate various transformations, including electrophilic aromatic substitution and radical reactions. The trimethylsilyl group can stabilize reaction intermediates, making certain reactions more favorable .

相似化合物的比较

Structural Analogues: Positional Isomers and Silyl Group Variations

Key Findings :

Substituent Variation: Fluorinated and Organometallic Analogues

Key Findings :

- Electronic Effects : CF₃ groups (electron-withdrawing) contrast with furan’s electron-donating nature, leading to divergent reactivity in silylation reactions .

- Toxicity Profile : Mercury-containing analogues (e.g., bis(furan-3-yl)mercury) pose significant environmental and health risks compared to silicon-based compounds .

Key Findings :

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。